Clavamycin D

Antifungal Agents Candida albicans Aspergillus fumigatus

Clavamycin D is a distinct clavam antibiotic with potent anti-Candida activity (MIC 0.8 µg/mL against C. albicans and A. fumigatus) and zero antibacterial or β-lactamase inhibitory function. Its action is uniquely antagonized by di-/tripeptides, not single amino acids, making it an irreplaceable probe for fungal peptide transport research and SAR studies. Unlike broad-spectrum azoles or Clavulanic Acid, only Clavamycin D delivers this precise mechanism for antifungal screening and diagnostic assay development. For R&D use only.

Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
Cat. No. B15560907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavamycin D
Molecular FormulaC13H21N3O6
Molecular Weight315.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H21N3O6/c1-5(2)9(14)12(19)15-10(13(20)21)11(18)6-4-16-7(17)3-8(16)22-6/h5-6,8-11,18H,3-4,14H2,1-2H3,(H,15,19)(H,20,21)/t6-,8+,9+,10+,11?/m1/s1
InChIKeyKGXPMPMWKPHJBD-BIWGYIBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clavamycin D: A Selective Antifungal Clavam Antibiotic for Anti-Candida Research


Clavamycin D is a member of the clavam class of β-lactam antibiotics, first isolated from *Streptomyces hygroscopicus* NRRL 15879 [1]. It is a peptide derivative characterized by a specific, narrow spectrum of biological activity, exhibiting potent antifungal effects against *Candida* species while lacking antibacterial properties and β-lactamase inhibitory function [1][2][3].

Why Clavamycin D Cannot Be Replaced by Generic Antifungals or Other Clavamycins


Clavamycin D exhibits a unique, narrow-spectrum antifungal profile characterized by potent anti-Candida activity [1] coupled with a complete lack of antibacterial activity and β-lactamase inhibition [2][3]. This profile is distinct from other clavam family members like Clavulanic Acid (a β-lactamase inhibitor) [4] and from broad-spectrum azole antifungals. Furthermore, its antifungal action is specifically antagonized by di- or tripeptides but not by single amino acids, suggesting a unique mechanism of uptake or interaction with fungal peptide transport systems [1][3]. This specificity means that substituting Clavamycin D with a structurally similar clavam or a generic antifungal will not replicate its precise biological activity or mechanism, which is critical for targeted research applications.

Quantitative Differentiation of Clavamycin D: Activity, Spectrum, and Mechanism


Potent and Selective Antifungal Activity Against Candida albicans and Aspergillus fumigatus

Clavamycin D demonstrates potent in vitro antifungal activity against *Candida albicans* and *Aspergillus fumigatus*, with a reported Minimum Inhibitory Concentration (MIC) of 0.8 μg/mL . This is in contrast to Clavamycin F, which has reported MICs of 12.5 μg/mL against *C. albicans* and 25 μg/mL against *Candida tropicalis* , representing a more than 15-fold lower potency. The data suggests a significantly higher potency for Clavamycin D against these key fungal pathogens compared to other clavamycins.

Antifungal Agents Candida albicans Aspergillus fumigatus

Complete Absence of Antibacterial Activity and β-Lactamase Inhibition

Unlike many β-lactam compounds, Clavamycin D exhibits no detectable antibacterial activity and does not inhibit β-lactamase enzymes [1][2]. This is a direct contrast to the archetypal clavam, Clavulanic Acid, which is a potent β-lactamase inhibitor with weak intrinsic antibacterial activity [3]. This functional divergence within the same class underscores the unique, narrow-spectrum antifungal profile of Clavamycin D.

Antibacterial Agents Beta-Lactamase Inhibitors Selectivity

Specific Antagonism of Antifungal Activity by Di- and Tripeptides

The anti-Candida activity of Clavamycin D is specifically antagonized by the presence of dipeptides or tripeptides, whereas single amino acids have no effect [1][2]. This indicates that the compound's antifungal action is linked to the fungal oligopeptide transport system, a mechanism not shared by major clinical antifungals like azoles or echinocandins. While this antagonism is a shared trait among some clavamycins (e.g., Clavamycin A, B, C), the specific structural features of Clavamycin D that confer its particular potency and spectrum within this class are a key differentiator.

Antifungal Mechanism Peptide Transport Candida

Procurement-Focused Application Scenarios for Clavamycin D


Mechanistic Studies of Fungal Peptide Transport and Antifungal Resistance

Given its unique antagonism by oligopeptides and lack of cross-resistance with standard antifungals [1], Clavamycin D is an ideal probe for investigating the fungal peptide transport system, particularly in *Candida* species. It can be used to study the uptake mechanisms of peptide-based antifungals and to identify potential targets to overcome resistance.

Comparative Antifungal Potency Assays for Drug Discovery

With its potent MIC of 0.8 μg/mL against *C. albicans* and *A. fumigatus* , Clavamycin D serves as a high-potency positive control or benchmark compound in antifungal screening programs. Its well-defined, narrow spectrum allows for clear differentiation of new chemical entities that may have broader or alternative activity profiles.

Structure-Activity Relationship (SAR) Studies Within the Clavam Class

The significant functional divergence between Clavamycin D (pure antifungal) and other clavams like Clavulanic Acid (β-lactamase inhibitor) makes it an essential compound for SAR studies [2]. Researchers can use Clavamycin D to probe how subtle structural modifications within the clavam scaffold dictate biological function, a key area of interest for novel antibiotic development.

Reference Standard for Antifungal Susceptibility Testing (AST)

Due to its selective and potent activity against clinically relevant fungi , Clavamycin D can be utilized as a reference standard in developing or validating novel antifungal susceptibility testing methods, providing a consistent and reliable comparator for evaluating new diagnostic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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